molecular formula C26H22FN5OS B2495310 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide CAS No. 946309-36-0

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2495310
CAS No.: 946309-36-0
M. Wt: 471.55
InChI Key: PICXJUMWSTVDHP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 4-fluorophenyl group, a 1H-indol-3-yl moiety, and a thio-linked phenethylacetamide chain. The synthesis likely involves S-alkylation of a triazole-thione precursor with α-halogenated acetamide derivatives, as seen in analogous compounds . Spectral characterization (IR, NMR, MS) would confirm the tautomeric form and substitution pattern, as demonstrated in related triazole derivatives .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5OS/c27-19-10-12-20(13-11-19)32-25(22-16-29-23-9-5-4-8-21(22)23)30-31-26(32)34-17-24(33)28-15-14-18-6-2-1-3-7-18/h1-13,16,29H,14-15,17H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICXJUMWSTVDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H14FN5OSC_{18}H_{14}FN_{5}OS, with a molecular weight of approximately 383.4 g/mol. The structural features include:

PropertyValue
Molecular FormulaC18H14FN5OS
Molecular Weight383.4 g/mol
IUPAC NameThis compound
CAS Number878065-37-3

This compound incorporates a triazole ring, which is known for its diverse pharmacological properties, including antifungal and anticancer activities.

The biological activity of triazole derivatives often involves their ability to interact with specific enzymes or receptors within biological systems. The presence of the fluorophenyl and indole groups in this compound suggests potential interactions with various molecular targets:

  • Enzyme Inhibition : The triazole moiety can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, potentially affecting proliferation and apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to This compound have shown significant inhibitory effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)1.20 - 1.80
A549 (Lung Cancer)0.50 - 2.00
HeLa (Cervical Cancer)0.75 - 1.50

These findings indicate that the compound may possess robust antiproliferative effects comparable to established chemotherapeutics.

Antifungal Activity

The triazole scaffold is also recognized for antifungal properties. Compounds within this class have demonstrated effectiveness against various fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.125 - 0.250 µg/mL
Aspergillus niger0.50 - 1.00 µg/mL

These results suggest that the compound could be explored further as a potential antifungal agent.

Structure-Activity Relationship (SAR)

The efficacy of This compound can be attributed to various structural components:

  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Indole Moiety : Known for its role in modulating biological activity through diverse mechanisms.
  • Triazole Ring : Provides a platform for interaction with enzymes and receptors.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • In Vitro Studies : A recent investigation assessed the effects of triazole derivatives on cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis at low micromolar concentrations .
  • Animal Models : Research involving animal models has shown promising results in reducing tumor size following treatment with triazole-based compounds .

Scientific Research Applications

Antibacterial Activity

  • Mechanism of Action : The compound's structure allows it to interact with bacterial enzymes and receptors, potentially inhibiting their function. Studies have shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Comparative Potency : Research indicates that similar triazole derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 2 μg/mL against resistant strains . The presence of electron-withdrawing groups like fluorine enhances the compound's efficacy.

Antifungal Properties

The compound may also exhibit antifungal activity due to the presence of the triazole moiety, which is known for its effectiveness against fungal infections. The structural attributes of triazoles allow them to disrupt fungal cell membrane synthesis .

Anticancer Potential

Emerging studies suggest that compounds containing indole and triazole structures may possess anticancer properties. The ability to modulate biological pathways involved in cancer cell proliferation and survival could be a significant area for future research .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Formation of Triazole Ring : The initial step often includes the reaction of suitable precursors to form the triazole ring.
  • Thioether Formation : Subsequent reactions introduce the sulfanyl group.
  • Substitution Reactions : Functionalization at various positions allows for the incorporation of phenethyl and other substituents.
Reaction TypeCommon Reagents
OxidationHydrogen peroxide
ReductionSodium borohydride
SubstitutionAmines, thiols under basic conditions

Case Studies and Research Findings

Several studies have explored the applications of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study highlighted that certain triazole hybrids exhibited superior antimicrobial activity compared to traditional antibiotics .
  • Pharmacokinetic Profiles : Research on related compounds has indicated favorable pharmacokinetic properties, suggesting potential for oral bioavailability and metabolic stability .

Comparison with Similar Compounds

Structural Implications :

  • Indole vs. Aryl Groups : The indole moiety in the target compound may confer π-π stacking or hydrogen-bonding interactions absent in purely aryl-substituted analogs (e.g., ).
  • Fluorine Substituents : Fluorine in the target compound and analogs (e.g., ) improves lipophilicity and bioavailability.

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